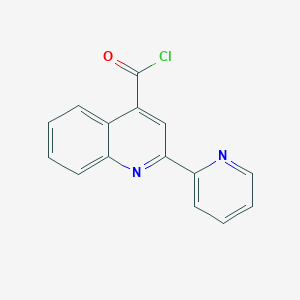

2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride typically involves the reaction of 2-pyridin-2-ylquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then converted to the hydrochloride salt . The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from reactions with this compound depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would yield an ester .

Aplicaciones Científicas De Investigación

2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride involves its ability to react with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the presence of the carbonyl chloride group, which is highly electrophilic and readily undergoes nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparación Con Compuestos Similares

Similar Compounds

2-Pyridin-2-ylquinoline-4-carboxylic acid: The precursor to 2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride.

2-Pyridin-2-ylquinoline-4-carbonyl bromide: A similar compound with a bromide instead of a chloride group.

Actividad Biológica

2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline structure, characterized by a pyridine ring fused to a benzene ring, with a carbonyl chloride group that enhances its reactivity. The molecular formula is C₁₃H₉ClN₂O, with a molecular weight of approximately 303.1 g/mol.

The biological activity of this compound primarily arises from its interactions with various biological macromolecules:

- Enzyme Inhibition : The compound can inhibit specific enzymes, which is crucial for its antimicrobial and anticancer properties. For instance, it has been shown to interact with DNA gyrase, an enzyme essential for bacterial DNA replication.

- Receptor Binding : It may also bind to specific receptors, influencing cellular signaling pathways and contributing to its therapeutic effects.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Potential : Targeting cancer cells through specific pathways.

- Anti-inflammatory Effects : Potential applications in reducing inflammation via platelet inhibition.

Research Findings and Case Studies

A review of the literature reveals several studies exploring the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers found that it induced apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases and modulation of the cell cycle .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial activity against resistant bacterial strains. The compound showed significant inhibition at low concentrations (IC₅₀ values in the micromolar range), highlighting its potential as an alternative treatment for infections caused by resistant bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the quinoline scaffold can enhance potency and selectivity against specific targets:

Propiedades

IUPAC Name |

2-pyridin-2-ylquinoline-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O/c16-15(19)11-9-14(13-7-3-4-8-17-13)18-12-6-2-1-5-10(11)12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGLDEHASPLXFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.